molecular formula C22H25N3O5 B10988741 N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B10988741
M. Wt: 411.5 g/mol
InChI Key: MUHLDGNWBFFANR-UHFFFAOYSA-N
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Description

N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hydroxyl group, a methoxybenzyl group, and an imidazolidinyl ring, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the protection of phenolic groups using 4-methoxybenzyl chloride (PMB-Cl) under ultrasound-promoted conditions . This is followed by the formation of the imidazolidinyl ring through oxidative diazotization and reductive elimination processes .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazolidinyl ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the imidazolidinyl ring can produce various amine derivatives.

Scientific Research Applications

N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxybenzyl groups play crucial roles in binding to target proteins, while the imidazolidinyl ring may facilitate the modulation of enzymatic activities. These interactions can lead to various biological effects, including the inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-HYDROXYPHENETHYL)-3-[1-(4-METHOXYBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C22H25N3O5/c1-30-18-8-4-16(5-9-18)14-25-21(28)19(24-22(25)29)10-11-20(27)23-13-12-15-2-6-17(26)7-3-15/h2-9,19,26H,10-14H2,1H3,(H,23,27)(H,24,29)

InChI Key

MUHLDGNWBFFANR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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